molecular formula C10H8ClF3 B13699513 1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene

1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene

Cat. No.: B13699513
M. Wt: 220.62 g/mol
InChI Key: GYPRDCVTJMOKBY-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a trifluoromethyl group

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine and cyclopropyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-cyclopropyl-4-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C10H8ClF3

Molecular Weight

220.62 g/mol

IUPAC Name

1-chloro-2-cyclopropyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3/c11-9-4-3-7(10(12,13)14)5-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

GYPRDCVTJMOKBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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